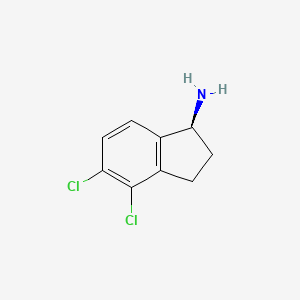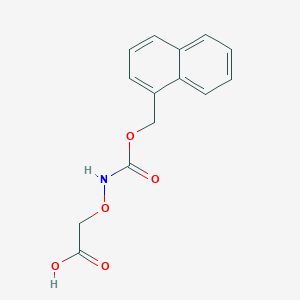
Ethyl 3-bromo-2-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-2-formylbenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a formyl group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 3-methoxy-2-formylbenzoate when using sodium methoxide.
Reduction: Ethyl 3-bromo-2-hydroxybenzoate is formed when the formyl group is reduced.
Oxidation: Ethyl 3-bromo-2-carboxybenzoate is formed when the formyl group is oxidized.
Scientific Research Applications
Ethyl 3-bromo-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-formylbenzoate depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the formyl group is converted to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
Ethyl 3-bromo-2-formylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromobenzoate: Lacks the formyl group, making it less reactive in certain types of reactions.
Ethyl 2-formylbenzoate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Ethyl 3-chloro-2-formylbenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
This compound is unique due to the presence of both the bromine atom and the formyl group, which confer distinct reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
ethyl 3-bromo-2-formylbenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-6H,2H2,1H3 |
InChI Key |
OUGRRZCXSQYTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate](/img/structure/B15232572.png)

![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)




![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)

